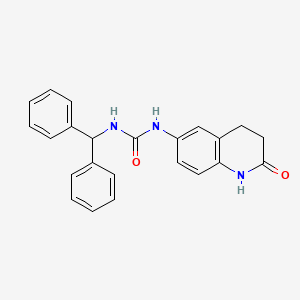

1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative featuring a tetrahydroquinolin core substituted with a benzhydryl group and a 2-oxo moiety. The compound’s structure combines a hydrogen-bonding urea linkage with lipophilic aromatic systems, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-benzhydryl-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c27-21-14-11-18-15-19(12-13-20(18)25-21)24-23(28)26-22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,12-13,15,22H,11,14H2,(H,25,27)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJFLTTUJFHXSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the reaction of benzhydryl chloride with 2-oxo-1,2,3,4-tetrahydroquinoline-6-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: This compound may interact with enzymes or receptors involved in cellular signaling pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The tetrahydroquinolin scaffold is a common feature in several pharmacologically active compounds. Below is a comparative analysis of structurally related derivatives:

Key Observations:

- Urea vs.

- Aromatic Substituents: The benzhydryl group in the target compound and ’s thiophene-carbonyl substituent increase lipophilicity, which may enhance membrane permeability but necessitate stringent storage conditions (e.g., heat avoidance) .

- Core Flexibility: The tetrahydroquinolin core allows for structural diversification, as seen in analogs with pyrimidine (Compound 17) or benzofuran () cores, which alter conformational flexibility and metabolic stability.

Biological Activity

1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. Its unique structure incorporates both a benzhydryl group and a tetrahydroquinoline moiety, which contribute to its biological interactions.

The molecular formula of this compound is , with a molecular weight of 373.43 g/mol. The compound can be synthesized through the reaction of benzhydryl chloride with 2-oxo-1,2,3,4-tetrahydroquinoline-6-amine in the presence of a base such as triethylamine under reflux conditions in an organic solvent like dichloromethane.

The biological activity of this compound is mediated through its interaction with specific molecular targets and cellular pathways:

Molecular Targets

- Enzymes involved in cellular signaling.

- Receptors that modulate cell proliferation and apoptosis.

Pathways Involved

- Modulation of inflammatory responses.

- Regulation of apoptosis pathways, contributing to its anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effective inhibition against various bacterial strains and fungi. The compound's mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial growth.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. For example:

- Case Study 1 : In vitro studies demonstrated that this compound significantly inhibited the proliferation of human leukemia HL-60 cells. The IC50 value was reported to be around 15 µM, indicating potent cytotoxic effects .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HL-60 | 15 | Significant cytotoxicity |

| MCF7 (Breast) | 20 | Moderate cytotoxicity |

| A549 (Lung) | 25 | Lower cytotoxicity |

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. It has been shown to modulate oxidative stress pathways and reduce neuronal apoptosis in models of neurodegenerative diseases. This is particularly relevant for developing treatments for conditions such as Alzheimer's disease.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound. Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. These findings support its candidacy as a lead compound for further development in cancer therapy.

Safety Profile

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to establish safety margins and potential side effects before clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.